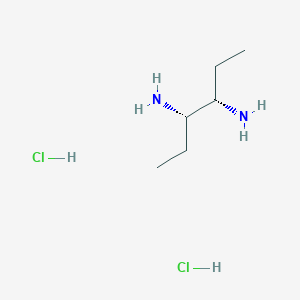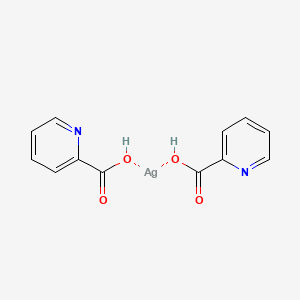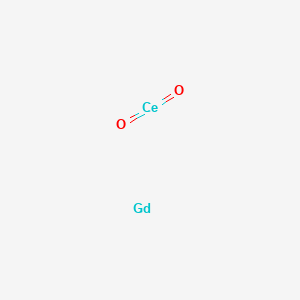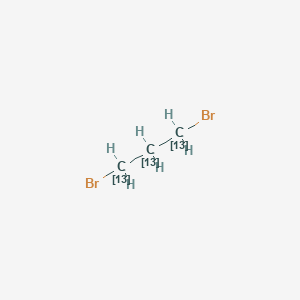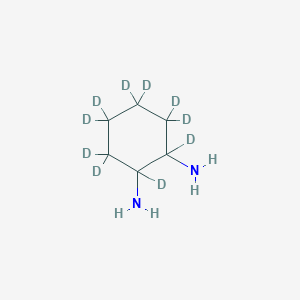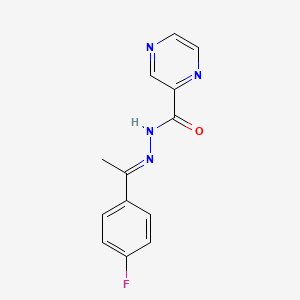![molecular formula C14H16ClN3O3 B12056625 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B12056625.png)
N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide is a chemical compound with the molecular formula C14H16ClN3O3 It is known for its unique structure, which includes a cyclohexane ring and a hydrazide group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The hydrazide group can be hydrolyzed to form the corresponding carboxylic acid and hydrazine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), suitable solvents (e.g., ethanol), and sometimes a base (e.g., sodium hydroxide).
Hydrolysis: Acidic or basic conditions, water or aqueous solvents.
Major Products Formed
Reduction: 4-chloro-3-aminophenylmethylidene]cyclohexanecarbohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cyclohexanecarboxylic acid and hydrazine.
Scientific Research Applications
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide
- N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to similar compounds with benzene or acetyl groups. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16ClN3O3 |
|---|---|
Molecular Weight |
309.75 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H16ClN3O3/c15-12-7-6-10(8-13(12)18(20)21)9-16-17-14(19)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,19)/b16-9+ |
InChI Key |
FIICRXPXZUNCTJ-CXUHLZMHSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)

![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)
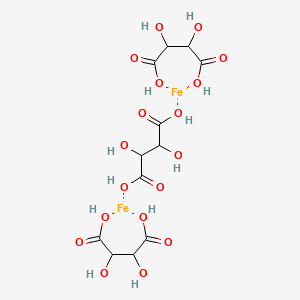
![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)
